8-Heptadecyn-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Heptadecyn-1-ol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common method involves the hydrogenation of oleic acid to produce 9-octadecen-1-ol, which can then be further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the efficiency of the hydrogenation process. Chloride-free ruthenium and tin raw materials are preferred to avoid negative effects on catalytic activity .
Chemical Reactions Analysis
Types of Reactions: 8-Heptadecyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products: The major products formed from these reactions include shorter-chain fatty alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Heptadecyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its role in biological systems, including its presence in blood plasma.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Heptadecyn-1-ol involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, it may interact with specific enzymes involved in lipid metabolism, influencing various biological pathways .
Comparison with Similar Compounds
13-Heptadecyn-1-ol: Another long-chain fatty alcohol with similar properties and applications.
12-Methyl-E,E-2,13-octadecadien-1-ol: A related compound with distinct structural features.
Behenic Alcohol: A long-chain fatty alcohol with different industrial applications.
Uniqueness: 8-Heptadecyn-1-ol is unique due to its specific aliphatic chain length and the presence of a triple bond, which imparts distinct chemical reactivity and biological activity compared to other long-chain fatty alcohols .
Properties
IUPAC Name |
heptadec-8-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-8,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQWFGPSKCQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440815 |
Source
|
Record name | 8-Heptadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-33-0 |
Source
|
Record name | 8-Heptadecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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